(3-Ethyl-1,2-oxazol-5-yl)methanol

説明

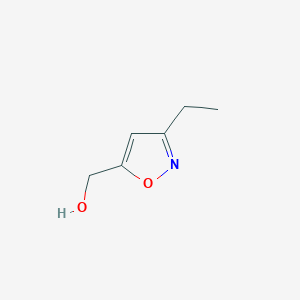

(3-Ethyl-1,2-oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities , which suggests that they may interact with multiple targets in the body

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

生物活性

(3-Ethyl-1,2-oxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉NO₂, featuring an oxazole ring that contributes to its biological activity. The structure includes an ethyl group at the 3-position and a hydroxymethyl group at the 5-position, which may influence its solubility and reactivity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including resistant ones. The methods employed to evaluate this activity include:

- Disk Diffusion Method : Measures the inhibition zone around antibiotic disks.

- Broth Dilution Method : Determines the minimum inhibitory concentration (MIC) against specific bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 | Effective against MRSA strains |

| Escherichia coli | 32 | Shows moderate resistance |

| Pseudomonas aeruginosa | 64 | Limited efficacy observed |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly in combating drug-resistant strains.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it can inhibit enzymes such as monoamine oxidase and tyrosine kinase. The research methodology typically involves enzyme assays where the activity is measured before and after the addition of the compound.

The oxazole ring is known to interact with enzyme active sites, potentially leading to significant inhibition. For example, studies have shown that certain derivatives can effectively inhibit transthyretin amyloid fibril formation, which is crucial in treating amyloid diseases.

Antitubercular Activity

Recent studies have explored the potential of oxazole derivatives as antitubercular agents. These compounds interfere with bacterial cell processes essential for Mycobacterium tuberculosis survival.

Table 2: Antitubercular Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Derivative A | 50 | Moderate efficacy |

| Derivative B | 25 | High efficacy against M. tuberculosis |

This highlights the compound's promise in developing treatments for tuberculosis.

Case Studies and Research Findings

Several case studies have reinforced the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics.

- Amyloid Inhibition : Compounds derived from this compound were shown to inhibit amyloid fibril formation in vitro, indicating potential therapeutic applications for diseases like Alzheimer's.

- Corrosion Inhibition : Beyond biological applications, some studies have investigated these compounds as corrosion inhibitors in industrial settings, showcasing their versatility.

科学的研究の応用

Organic Chemistry

(3-Ethyl-1,2-oxazol-5-yl)methanol serves as a versatile building block in organic synthesis. Its oxazole ring structure is conducive to forming various derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in the synthesis of biologically active molecules, particularly those targeting bacterial infections and inflammatory diseases.

Case Study: Antibacterial Activity

Research has shown that derivatives synthesized from this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 16 µg/mL.

Biochemistry

In biochemistry, this compound is investigated for its role in enzyme inhibition. The oxazole moiety is a common feature in many enzyme inhibitors.

Case Study: Enzyme Inhibition

Studies have demonstrated that compounds derived from this oxazole can selectively inhibit monoamine oxidase and tyrosine kinase, which are critical targets in treating various diseases.

Material Science

This compound has shown promise as a corrosion inhibitor for metals, particularly mild steel. The effectiveness of this compound in reducing corrosion rates has been evaluated using electrochemical methods.

| Concentration (mM) | Protection Efficiency (%) |

|---|---|

| 0.05 | 93.5 |

| 0.10 | 85.0 |

| 0.15 | 78.0 |

Toxicological Profile

While promising in various applications, this compound poses certain toxicity risks:

- Corrosive Properties : Can cause severe skin burns and eye damage.

- Acute Toxicity : Harmful if ingested or inhaled.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparison with similar compounds is useful:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Significant MIC values | Notable reduction in swelling | Ethyl group enhances reactivity |

| (3-Methyl-1,2-oxazol-5-yl)methanol | Moderate | Minimal | Methyl group may reduce steric hindrance |

| (3-Isopropyl-1,2-oxazol-5-yl)methanol | Variable | Not assessed | Isopropyl group alters electronic properties |

特性

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYXPHAQNCKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512618 | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-90-6 | |

| Record name | 3-Ethyl-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。